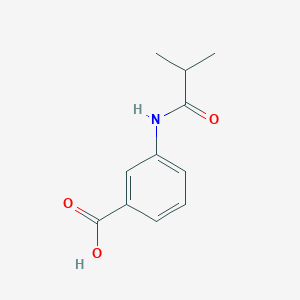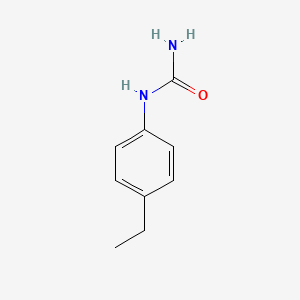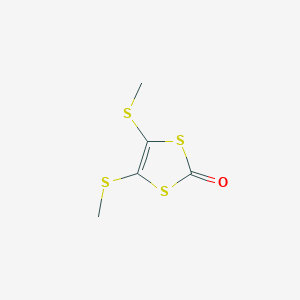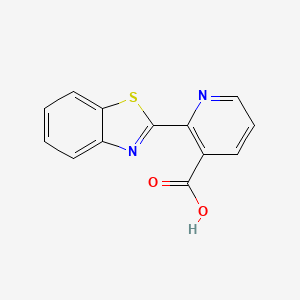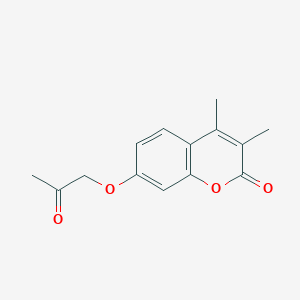
3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves multi-step reactions including etherification, oximation, and Beckmann rearrangement among other methods. For instance, compounds similar in structure to 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one have been synthesized using methods that involve interactions with rotenone and dimethyloxosulphonium methylide, highlighting the complexity and versatility of synthetic routes applicable to this family of compounds (Chen et al., 2012).
Molecular Structure Analysis
The structural analysis of chromen-2-one derivatives reveals a significant impact of substituents on the molecular architecture. X-ray diffraction methods have been extensively used to determine the crystal structures, indicating how changes in substitution lead to variations in crystal packing and hydrogen bonding patterns. These studies are crucial for understanding the molecular basis of the properties exhibited by compounds like 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one and its analogues (Delgado Espinosa et al., 2017).
Chemical Reactions and Properties
Chromen-2-one derivatives participate in a variety of chemical reactions, including but not limited to Friedel-Crafts acylation, domino reactions, and multicomponent approaches, demonstrating their reactivity and versatility. These reactions not only extend the chemical diversity of this family but also enhance their potential utility in various fields (Bam & Chalifoux, 2018).
科学的研究の応用
Structural and Spectroscopic Analysis
- The structural and spectroscopic characteristics of chromen-2-one derivatives, including variations like 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, have been explored. These compounds exhibit interesting molecular skeletons and crystal packing characterized by specific hydrogen-bonding interactions. Their vibrational properties and electronic transitions are significant for various scientific applications (Delgado Espinosa et al., 2017).
Bioactivity and Antioxidant Properties
- Isobenzofuranone derivatives, related to chromen-2-one, show promising antioxidant activity. These compounds, including chromen-2-one derivatives, are explored for their potential in bioactive applications (Gao et al., 2019).
Application in Chemical Sensing
- Chromen-2-one derivatives have been used in the development of sensitive probes for ion detection. For instance, a study demonstrated their use in detecting Cr3+ ions, highlighting their potential in environmental monitoring and cellular applications (Mani et al., 2018).
Crystal Structure Analysis
- The crystal structure of chromen-2-one derivatives provides valuable insights into the molecular arrangement and potential applications in material science and crystallography (Manolov et al., 2008).
Synthesis and Molecular Modeling
- Chromen-2-one derivatives have been synthesized and modeled for their potential as leads in developing new anticancer drugs. Their interaction with DNA and molecular dynamics studies indicate their significant role in pharmaceutical research (Santana et al., 2020).
Photochromic Properties for Material Science
- Chromen-2-ones exhibit photochromic properties, making them attractive for the development of interactive materials and papers. Their structural modifications impact their photochromic behavior, relevant for materials science (Guglielmetti, 1997).
Synthesis of Derivatives for Biological Screening
- The synthesis of various chromen-2-one derivatives has been explored for their biological screening, indicating their importance in medicinal chemistry and biological studies (Khan et al., 2003).
Safety And Hazards
特性
IUPAC Name |
3,4-dimethyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8(15)7-17-11-4-5-12-9(2)10(3)14(16)18-13(12)6-11/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDJHHFMPSBOKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358039 |
Source


|
| Record name | 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
CAS RN |
156006-10-9 |
Source


|
| Record name | 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


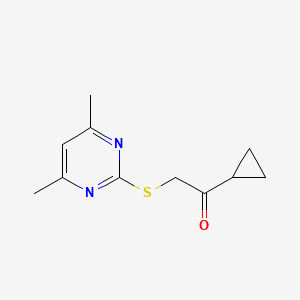
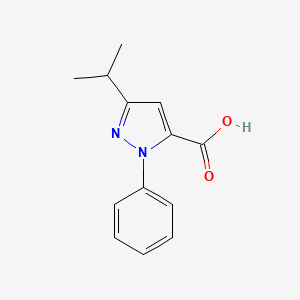

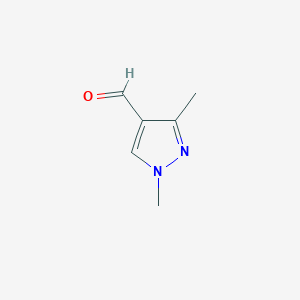
![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)
